molecular formula C27H27F4N3O6S B12104578 2-(tert-Butyl)-5-(2-((3-fluoro-4-(methylsulfonamido)benzyl)amino)-2-oxoethoxy)phenyl 6-(trifluoromethyl)picolinate

2-(tert-Butyl)-5-(2-((3-fluoro-4-(methylsulfonamido)benzyl)amino)-2-oxoethoxy)phenyl 6-(trifluoromethyl)picolinate

Cat. No.: B12104578
M. Wt: 597.6 g/mol
InChI Key: PRNCJKMAIBAVCU-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-5-(2-((3-fluoro-4-(methylsulfonamido)benzyl)amino)-2-oxoethoxy)phenyl 6-(trifluoromethyl)picolinate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of tert-butyl, fluoro, methylsulfonamido, and trifluoromethyl groups, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of 2-(tert-Butyl)-5-(2-((3-fluoro-4-(methylsulfonamido)benzyl)amino)-2-oxoethoxy)phenyl 6-(trifluoromethyl)picolinate involves multiple steps, each requiring specific reaction conditions and reagents. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:

    Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile, often under basic conditions.

    Amidation Reactions: The formation of amide bonds through the reaction of amines with carboxylic acids or their derivatives.

Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-(tert-Butyl)-5-(2-((3-fluoro-4-(methylsulfonamido)benzyl)amino)-2-oxoethoxy)phenyl 6-(trifluoromethyl)picolinate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Scientific Research Applications

2-(tert-Butyl)-5-(2-((3-fluoro-4-(methylsulfonamido)benzyl)amino)-2-oxoethoxy)phenyl 6-(trifluoromethyl)picolinate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-5-(2-((3-fluoro-4-(methylsulfonamido)benzyl)amino)-2-oxoethoxy)phenyl 6-(trifluoromethyl)picolinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and influencing various biochemical pathways. The presence of functional groups such as tert-butyl and trifluoromethyl enhances its binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds include those with analogous functional groups, such as:

  • 2-(tert-Butyl)-5-(2-((3-fluoro-4-(methylsulfonamido)benzyl)amino)-2-oxoethoxy)phenyl 6-(trifluoromethyl)pyridine
  • 2-(tert-Butyl)-5-(2-((3-fluoro-4-(methylsulfonamido)benzyl)amino)-2-oxoethoxy)phenyl 6-(trifluoromethyl)quinoline

These compounds share structural similarities but differ in their specific chemical properties and applications. The unique combination of functional groups in 2-(tert-Butyl)-5-(2-((3-fluoro-4-(methylsulfonamido)benzyl)amino)-2-oxoethoxy)phenyl 6-(trifluoromethyl)picolinate sets it apart, providing distinct advantages in various scientific and industrial applications .

Properties

Molecular Formula

C27H27F4N3O6S

Molecular Weight

597.6 g/mol

IUPAC Name

[2-tert-butyl-5-[2-[[3-fluoro-4-(methanesulfonamido)phenyl]methylamino]-2-oxoethoxy]phenyl] 6-(trifluoromethyl)pyridine-2-carboxylate

InChI

InChI=1S/C27H27F4N3O6S/c1-26(2,3)18-10-9-17(13-22(18)40-25(36)21-6-5-7-23(33-21)27(29,30)31)39-15-24(35)32-14-16-8-11-20(19(28)12-16)34-41(4,37)38/h5-13,34H,14-15H2,1-4H3,(H,32,35)

InChI Key

PRNCJKMAIBAVCU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)OCC(=O)NCC2=CC(=C(C=C2)NS(=O)(=O)C)F)OC(=O)C3=NC(=CC=C3)C(F)(F)F

Origin of Product

United States

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